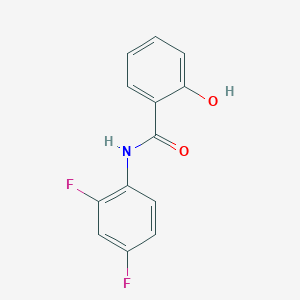

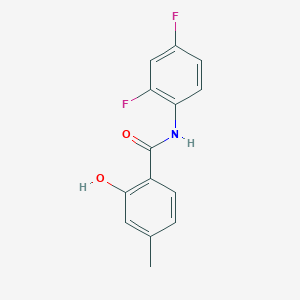

N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide

Overview

Description

“N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” is a chemical compound that contains a benzamide group (a benzene ring attached to an amide group) and a difluorophenyl group (a benzene ring with two fluorine atoms attached). The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” would likely feature a planar benzamide group and a planar difluorophenyl group. The presence of the amide group could result in the formation of hydrogen bonds .Chemical Reactions Analysis

The chemical reactivity of “N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” would likely be influenced by the presence of the amide group and the difluorophenyl group. The amide group could participate in condensation or hydrolysis reactions, while the difluorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” would be influenced by its molecular structure. For example, the presence of the amide group could increase its solubility in water, while the presence of the difluorophenyl group could increase its lipophilicity .Scientific Research Applications

Medicinal Chemistry: Drug Development

N-(2,4-difluorophenyl)-2-hydroxybenzamide: has significant implications in medicinal chemistry, particularly in the development of new drugs. The incorporation of fluorine atoms into organic compounds often leads to enhanced biological activity, metabolic stability, and membrane permeability . This compound, with its difluorinated aromatic ring, could be a precursor in synthesizing potential pharmacologically active molecules.

Structural Biology: Crystallography

The compound’s ability to form crystalline structures makes it valuable for X-ray crystallography studies. Understanding its crystal structure can provide insights into intermolecular interactions and molecular conformations, which are crucial for designing molecules with desired physical and chemical properties .

Material Science: Molecular Stacking

The compound exhibits molecular stacking capabilities due to its planar structure and potential for hydrogen bonding. This property is essential in material science, where molecular stacking is used to create novel materials with specific electronic and optical properties .

Pharmaceutical Research: Fluorinated Compounds

Fluorinated compounds like N-(2,4-difluorophenyl)-2-hydroxybenzamide are of particular interest in pharmaceutical research. They are often explored for their potential as therapeutic agents due to their unique interactions with biological systems, which can lead to improved efficacy and selectivity of drugs .

Mechanism of Action

Target of Action

N-(2,4-Difluorophenyl)-2-hydroxybenzamide has been identified to target several key proteins in the cell. These include the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

This interaction can alter the normal functioning of these proteins, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The compound’s targets are involved in several biochemical pathways. For instance, mTOR is a key player in the PI3K/Akt pathway, which is crucial for cell survival and proliferation. EGFR is involved in the MAPK pathway, which plays a role in cell growth and differentiation. iNOS is involved in the production of nitric oxide, a key signaling molecule in various physiological processes .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .

Result of Action

The interaction of N-(2,4-Difluorophenyl)-2-hydroxybenzamide with its targets can lead to various molecular and cellular effects. For instance, inhibition of mTOR can lead to reduced cell proliferation, while modulation of EGFR activity can affect cell growth and differentiation .

Safety and Hazards

Future Directions

The future research directions for “N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” could include further studies to elucidate its synthesis, chemical reactivity, mechanism of action, and biological activities. Additionally, studies could be conducted to explore its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTXYAGVNHCSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-hydroxybenzamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)